1-(Furan-2-yl)-2,2-dimethylpropane-1-thione
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Overview
Description
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom. This particular compound features a furan ring attached to a thione group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione typically involves the reaction of furan derivatives with thione precursors. One common method is the radical bromination of the methyl group of a furan derivative, followed by conversion into the corresponding phosphonate and subsequent reaction with aldehydes in the presence of a base . The reaction conditions often involve refluxing in solvents like carbon tetrachloride and using reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production methods for furan derivatives often involve the use of biomass-derived furfural as a starting material . The conversion of furfural to various furan derivatives can be achieved through catalytic processes, which are scalable and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2,2-dimethylpropane-1-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Furfural: A primary furan platform chemical derived from biomass.
2,5-Furandicarboxylic Acid: Another furan derivative used in the production of bioplastics.
Benzofuran Derivatives: These compounds have similar heterocyclic structures and are used in medicinal chemistry.
Uniqueness
1-(Furan-2-yl)-2,2-dimethylpropane-1-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other furan derivatives
Properties
CAS No. |
100991-62-6 |
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Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(furan-2-yl)-2,2-dimethylpropane-1-thione |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8(11)7-5-4-6-10-7/h4-6H,1-3H3 |
InChI Key |
UCAVSGIYWFXZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S)C1=CC=CO1 |
Origin of Product |
United States |
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